3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid
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Overview
Description
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoic acid derivatives. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with benzoic acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .
Scientific Research Applications
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication and inhibit cell growth.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. In medicinal applications, the compound can bind to DNA and inhibit its replication, leading to cell death. It may also interact with enzymes and proteins involved in cell signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid include other thiadiazole derivatives such as:
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Methyl-1,3,4-thiadiazole-5-carboxylic acid
- 5-Methyl-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoic acid moiety enhances its ability to interact with biological targets and increases its solubility in various solvents .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
ZEIFXTKWYXNOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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